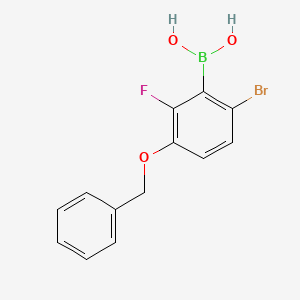

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid

Vue d'ensemble

Description

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, bromo, and fluoro groups. These functional groups contribute to its reactivity and utility in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid typically involves the following steps:

Bromination: The starting material, 3-(Benzyloxy)-2-fluorophenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Benzyloxylation: The brominated intermediate is then subjected to benzyloxylation, where a benzyl group is introduced using benzyl chloride in the presence of a base such as potassium carbonate.

Boronic Acid Formation: The final step involves the formation of the boronic acid group through a reaction with a boron-containing reagent like boronic acid or boronate ester under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), temperature (room temperature to 50°C).

Substitution: Nucleophiles (e.g., amines or thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide or acetonitrile), temperature (room temperature to 80°C).

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Substitution: Substituted derivatives with nucleophiles.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a fluorine atom attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 397.09 g/mol. The unique structure allows for various reactivity patterns that are exploited in synthetic chemistry.

Suzuki-Miyaura Coupling Reaction

One of the most prominent applications of 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction enables the formation of biaryl compounds through the coupling of an organohalide and a boronic acid under palladium(0) catalysis. The advantages of this method include:

- Mild reaction conditions

- Low toxicity of substrates

- Versatility regarding functional groups involved .

Building Block for Pharmaceuticals

Boronic acids, including this compound, serve as vital building blocks in pharmaceutical synthesis due to their ability to form stable complexes with diols and other nucleophiles. They are often used in the development of enzyme inhibitors and other therapeutic agents .

Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors, particularly for proteases. The mechanism involves the interaction with the active site of enzymes, which can lead to therapeutic effects against diseases such as cancer .

Potential Anti-Cancer Properties

Studies have suggested that compounds similar to this compound may interfere with cellular signaling pathways, presenting potential anti-cancer properties. This has led to investigations into their efficacy in disrupting tumor growth and metastasis .

Interaction Studies

Research has focused on how this compound interacts with biological targets or other chemical reagents, providing insights into its mechanism of action within biological systems. These studies are crucial for understanding its potential applications in drug design.

Structural Activity Relationship (SAR) Studies

SAR studies have been conducted to evaluate how modifications to the structure affect biological activity. For example, variations in substituents at specific positions on the phenyl ring have shown significant differences in enzyme inhibition efficiency and selectivity .

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of benzyloxy, bromo, and fluoro groups influences the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Benzyloxy)-2-fluorophenylboronic acid: Lacks the bromo substituent, resulting in different reactivity and selectivity.

3-(Benzyloxy)-6-chloro-2-fluorophenylboronic acid: Contains a chloro substituent instead of bromo, leading to variations in chemical behavior.

3-(Benzyloxy)-6-bromo-2-methylphenylboronic acid: Substitutes the fluoro group with a methyl group, affecting the compound’s properties and applications.

Uniqueness

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid is unique due to the combination of benzyloxy, bromo, and fluoro substituents on the phenyl ring. This specific arrangement of functional groups imparts distinct reactivity and selectivity, making it a valuable reagent in organic synthesis and various scientific research applications.

Activité Biologique

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid (CAS No. 957035-10-8) is a boronic acid derivative notable for its unique molecular structure, which includes a benzyloxy group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer therapeutics.

- Molecular Formula : C13H12BrF1O2B

- Molecular Weight : Approximately 397.09 g/mol

- Structure : The compound features a phenylboronic acid core, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes that interact with boron-containing compounds. The specific activity of this compound pinacol ester has been investigated in several studies:

- Protease Inhibition : Research indicates that boronic acids can effectively inhibit serine proteases by forming stable complexes with the active site serine residue. This mechanism has implications for the development of therapeutic agents targeting diseases where protease activity is dysregulated.

Anticancer Properties

The potential anticancer properties of this compound are linked to its ability to interfere with cellular signaling pathways:

- Mechanism of Action : The presence of the bromine and fluorine atoms may enhance the compound's interaction with specific biomolecules involved in cancer progression. For instance, studies have shown that fluorinated compounds can exhibit altered pharmacokinetics and enhanced binding affinity to target proteins, which may improve their efficacy as anticancer agents .

Study 1: Enzyme Interaction

A study focused on the interaction of boronic acid derivatives with various enzymes demonstrated that compounds like this compound could act as effective enzyme inhibitors. The research utilized kinetic assays to quantify inhibition rates, revealing that the compound significantly reduced enzyme activity in vitro.

Study 2: Anticancer Screening

In a screening for novel anticancer agents, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited cytotoxic effects, particularly against breast and prostate cancer cells. The study suggested that the compound's efficacy might be attributed to its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Comparative Analysis

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 957035-10-8 | Boronic acid derivative with potential anticancer activity |

| 3-Benzyloxy-6-bromo-4-hydroxybenzaldehyde | 40705-20-2 | Contains hydroxy group; different reactivity profile |

| 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde | 1114809-05-0 | Aldehyde functional group; used in different synthetic pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid, and how do substituent positions influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For example:

Benzyloxy introduction : Protect a hydroxyl group on the phenyl ring via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Halogenation : Bromination at the para-position relative to boron can be achieved using NBS (N-bromosuccinimide) in a radical-initiated reaction .

Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the ortho-position, guided by steric and electronic effects of adjacent substituents .

Key considerations: The bromo group may deactivate the ring, requiring optimized stoichiometry and reaction temperatures.

Q. How can researchers purify and characterize this compound to ensure high analytical purity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to remove unreacted intermediates .

- Characterization :

- NMR : NMR to confirm fluorination (δ ≈ -110 to -120 ppm for aryl-F) and NMR for boronic acid integrity (δ ≈ 30 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELXL or WinGX ) to resolve substituent positions and boron geometry.

- Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How do the electronic effects of bromo and fluoro substituents influence Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer :

- Electron-withdrawing effects : The ortho-fluoro and meta-bromo groups reduce electron density at the boron center, slowing transmetalation but improving regioselectivity. Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts to enhance coupling efficiency with electron-deficient aryl partners .

- Steric effects : The ortho-fluoro group may hinder catalyst access, requiring bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Case study : A 2024 patent demonstrated 85% yield in coupling with 4-methoxyphenylpinacolboronate under anhydrous toluene/K₃PO₄ conditions .

Q. What crystallographic insights exist for boron-containing analogs, and how can they guide structural analysis?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of DCM/hexane. The boronic acid group often forms cyclic trimeric anhydrides in the solid state, confirmed by O–B–O bonding motifs in XRD .

- Software tools : Refine structures using SHELXL for small molecules or OLEX2 for visualizing anisotropic displacement parameters .

- Comparative data : Analogous compounds (e.g., 4-benzyloxy-2-fluorophenylboronic acid) show planar boron geometry, critical for predicting reactivity in solution .

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and stability?

- Methodological Answer :

- DFT calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO is typically localized on the boronic acid group, indicating nucleophilic attack susceptibility .

- Solvent effects : Simulate solvation (e.g., PCM model for DMSO) to assess boronic acid ↔ anhydride equilibrium, which impacts NMR shifts .

- Thermodynamic stability : Calculate Gibbs free energy for protodeboronation pathways; bromo/fluoro substituents increase activation barriers, enhancing stability .

Q. What role does this compound play in synthesizing bioactive molecules, such as antibiotics?

- Methodological Answer :

- Pharmaceutical intermediates : Used in tetracycline antibiotic synthesis as a boronate ester precursor for late-stage functionalization .

- Case study : A 2017 study achieved 72% yield in coupling with a β-lactam intermediate, leveraging the bromo group for subsequent SNAr reactions .

- Challenges : Hydrolysis sensitivity requires anhydrous conditions during bioconjugation .

Propriétés

IUPAC Name |

(6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAERYDUIJCJVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659376 | |

| Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-10-8 | |

| Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.